3-acetyl-2-(methylthio)pyrimidin-4(3H)-one
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Overview
Description
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with an acetyl group at the 3-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-(methylthio)pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 2-methylthio-4(3H)-pyrimidinone with acetic anhydride under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 2-methylthio-4(3H)-pyrimidinone in an appropriate solvent such as acetic acid.
- Add acetic anhydride to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride reagents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors involved in pyrimidine metabolism. The acetyl and methylthio groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-methylthio-4(3H)-pyrimidinone: Lacks the acetyl group at the 3-position.
3-acetyl-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.
2-methylthio-3-ethylpyrimidin-4(3H)-one: Contains an ethyl group instead of an acetyl group at the 3-position.
Uniqueness
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both the acetyl and methylthio groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
3-acetyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c1-5(10)9-6(11)3-4-8-7(9)12-2/h3-4H,1-2H3 |
InChI Key |
QBUSCQHHKDUVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C=CN=C1SC |
Origin of Product |
United States |
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